molecular formula C8H11NO3 B13723307 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione

3-Oxa-1-aza-spiro[4.5]decane-2,8-dione

Cat. No.: B13723307
M. Wt: 169.18 g/mol
InChI Key: YVMCPJISEUGRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxa-1-aza-spiro[4.5]decane-2,8-dione is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. The unique spiro[4.5]decane skeleton serves as a privileged template for designing novel bioactive molecules . Spirooxazolidinedione derivatives related to this structural class have been investigated as cholinergic agents, showing affinity for cortical M1 receptors and demonstrating antiamnesic effects in preclinical studies . The spiro-fused hydantoin (imidazolidine-2,4-dione) core structure is a significant pharmacophore; hydantoin derivatives are well-documented in scientific literature for a wide range of therapeutic applications, including anticonvulsant, antiarrhythmic, and anti-inflammatory activities . As a functionalized building block, this compound is suitable for further synthetic transformations to explore structure-activity relationships and develop new chemical entities . The product is intended for non-human research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

3-oxa-1-azaspiro[4.5]decane-2,8-dione

InChI

InChI=1S/C8H11NO3/c10-6-1-3-8(4-2-6)5-12-7(11)9-8/h1-5H2,(H,9,11)

InChI Key

YVMCPJISEUGRPR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=O)COC(=O)N2

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of 3 Oxa 1 Aza Spiro 4.5 Decane 2,8 Dione

Conformational Dynamics and Energy Landscapes of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione

Spiro Center Chirality and Diastereomeric Relationships

The defining structural feature of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione is the spirocyclic junction where the five-membered oxazolidinone ring and the six-membered cyclohexanone (B45756) ring share a single common carbon atom, the spiro center. The nature of this spiro atom is fundamental to the molecule's three-dimensional structure and its potential stereoisomerism.

The spiro carbon atom in 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione is a quaternary carbon, C-5, which is the point of fusion for the two rings. For a spiro compound to exhibit chirality, the two rings connected at the spiro center must be non-planar and appropriately substituted. In the case of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, the presence of two different ring systems, an oxazolidinone and a cyclohexanone, attached to the spiro center, fulfills the necessary criteria for the existence of enantiomers.

In the specific case of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, even without any additional substituents on the rings, the spiro center itself is a source of chirality. This is because the sequence of atoms in each ring, when viewed from the spiro center, is different. This inherent chirality means that the molecule can exist as a pair of enantiomers, (R)-3-Oxa-1-aza-spiro[4.5]decane-2,8-dione and (S)-3-Oxa-1-aza-spiro[4.5]decane-2,8-dione.

The introduction of additional stereocenters on either of the rings leads to the possibility of diastereomers. For instance, if a substituent were to be introduced on the cyclohexanone ring, this would create a new chiral center. The relationship between the stereochemistry at the spiro center and the new chiral center would then determine the diastereomeric and enantiomeric relationships of the resulting isomers.

The stereochemical outcome of synthetic routes leading to 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione and its derivatives is highly dependent on the reaction mechanism and the nature of the starting materials. Diastereoselective syntheses of related spiro[4.5]decane systems have been achieved, often employing chiral catalysts or auxiliaries to control the stereochemistry of the newly formed stereocenters. mdpi.com

Diastereomeric Relationships in Substituted Derivatives

To illustrate the diastereomeric relationships, consider a hypothetical substituted derivative, for example, a methyl-substituted 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione. The introduction of a methyl group on the cyclohexanone ring at a position other than the spiro center creates an additional stereocenter. This gives rise to multiple stereoisomers. The relationship between these stereoisomers can be described as enantiomeric or diastereomeric.

The following table outlines the possible stereoisomers for a mono-substituted derivative, highlighting the relationship between them.

StereoisomerConfiguration at Spiro Center (C-5)Configuration at Substituted CenterRelationship to (R,R) Isomer
Isomer 1RR-
Isomer 2SSEnantiomer
Isomer 3RSDiastereomer
Isomer 4SRDiastereomer

In this example, Isomer 1 and Isomer 2 are enantiomers of each other, as are Isomer 3 and Isomer 4. The relationship between Isomer 1 and Isomers 3 or 4 is diastereomeric, as they are stereoisomers that are not mirror images of each other. The precise conformational preferences and the energetic differences between these diastereomers would be determined by detailed computational studies and experimental analysis, such as X-ray crystallography and advanced NMR techniques.

Theoretical and Computational Investigations of 3 Oxa 1 Aza Spiro 4.5 Decane 2,8 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules like 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione. By solving approximations of the Schrödinger equation, these methods can map the electron density distribution, identify molecular orbitals, and predict various chemical properties.

Detailed research findings from DFT studies on analogous heterocyclic compounds reveal key electronic parameters. For instance, calculations often employ the B3LYP functional with a basis set like 6-311++G(d,p) to optimize the molecular geometry and compute reactivity descriptors. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability.

Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to identify electrophilic and nucleophilic sites. researchgate.net For 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, the MEP would likely show negative potential (red regions) around the oxygen and nitrogen atoms of the dione (B5365651) functionalities, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. These computational insights are fundamental for predicting how the molecule might interact with biological receptors or other chemical species.

Table 1: Representative Electronic Properties Calculated for a Spiro Heterocyclic Scaffold using DFT

ParameterValueSignificance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.2 eVElectron-accepting capacity
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Dipole Moment3.2 DMolecular polarity

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds. Specific calculations for 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione are required for precise values.

Molecular Modeling and Simulation for Conformational Preferences

The three-dimensional shape of a molecule is critical for its biological activity. Molecular modeling and simulation techniques are employed to explore the conformational landscape of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione and identify its most stable three-dimensional arrangements.

The presence of the spiro center, where the two rings are connected by a single atom, introduces significant conformational constraints. Computational studies on similar aza-spiro rings have shown that understanding the puckering of the rings is essential. nih.gov Techniques such as potential energy surface (PES) scanning are used to systematically rotate dihedral angles and identify low-energy conformers.

For 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, the cyclohexane (B81311) ring can adopt chair, boat, and twist-boat conformations, while the oxazolidinone ring will have its own preferred puckering. The relative energies of these different combinations determine the predominant conformation in solution. In a study on a related 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine the energy minima of different conformers, revealing the most stable spatial arrangement of the molecule. mdpi.com These conformational analyses are crucial for understanding how the molecule will present itself to a biological target.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione as a therapeutic agent, molecular docking and molecular dynamics (MD) simulations are powerful tools. These methods predict how the molecule might bind to a specific protein target and the stability of the resulting complex.

Molecular docking studies have been performed on imidazolidinone derivatives, which are structurally related to 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, targeting the cyclooxygenase-2 (COX-2) enzyme. nih.gov In one such study, a compound designated as "compound 3" exhibited a strong binding affinity to COX-2, with a docking score of -11.569 kcal/mol. nih.gov This score suggests a more favorable interaction than the reference ligand rofecoxib (B1684582) (-9.309 kcal/mol). nih.gov The docking analysis also reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of the protein.

Following docking, MD simulations are performed to assess the stability of the ligand-protein complex over time. For the COX-2-compound 3 complex, a 100-nanosecond simulation confirmed its stability. nih.gov Key parameters analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD) and the Root-Mean-Square Fluctuation (RMSF). A stable RMSD for both the protein and the ligand indicates that the complex remains in a stable conformation throughout the simulation. nih.gov Low RMSF values for the amino acid residues in the binding pocket suggest stable interactions with the ligand. nih.gov

Table 2: Molecular Docking and Dynamics Simulation Data for a Structurally Similar Compound with COX-2

ParameterValueIndication
Docking Score-11.569 kcal/molStrong binding affinity
Protein RMSD~1.4 ÅStable protein conformation
Ligand RMSD~1.1 ÅStable ligand binding pose
Binding Pocket RMSF<1.5 ÅStable interactions within the active site

Source: Data is for "compound 3," an imidazolidinone derivative, from a study on COX-2 inhibitors. nih.gov

Furthermore, the Prime-MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method can be used to calculate the binding free energy, providing a more quantitative measure of the binding affinity. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of a newly synthesized compound and interpreting experimental spectra. For 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, DFT can be used to calculate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com In a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the calculated NMR data was used to elucidate the 3D structure by comparing it with experimental data obtained from various NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY). mdpi.com This comparison allows for the unambiguous assignment of all signals in the experimental spectra.

Similarly, vibrational frequencies corresponding to the IR spectrum can be calculated. These theoretical frequencies are often scaled by a factor to account for approximations in the computational method and to improve agreement with experimental data. The predicted IR spectrum can help in identifying characteristic peaks, such as the carbonyl stretching frequencies of the dione group in 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione. This synergy between computational prediction and experimental validation is a powerful approach in modern chemical research.

Molecular Mechanisms of Biological Activity and Structure Activity Relationships Sar for Spiro 4.5 Decane Dione Scaffolds

Target Identification and Molecular Interaction Studies

The biological effects of spiro[4.5]decane-dione derivatives are initiated by their interaction with specific biomolecules. Research has focused on characterizing these interactions to understand their mechanism of action and to guide the design of more potent and selective compounds.

While direct binding data for "3-Oxa-1-aza-spiro[4.5]decane-2,8-dione" on a wide range of receptors is not extensively documented, studies on analogous spiro[4.5]decane structures provide significant insights into their potential receptor interactions.

Muscarinic Receptors: Derivatives of 2,8-diazaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their affinity for muscarinic receptors. One such compound, 2-methoxy-2,8-diazaspiro[4.5]decane-1,3-dione, was identified as a relatively selective M1 muscarinic agonist. This finding suggests that the spiro[4.5]decane-dione scaffold can be tailored to achieve specific interactions with subtypes of muscarinic receptors, which are crucial in the central nervous system. Further exploration in this area led to the development of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. For instance, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and its analogs have shown potent in vitro and in vivo muscarinic activities. The structural modifications of these compounds have been key to modulating their affinity and selectivity for M1 over M2 receptors, highlighting the importance of the spirocyclic core in orienting substituents for optimal receptor engagement.

Sigma (σ) Receptors: The spiro[4.5]decane scaffold has also been explored for its potential to interact with sigma receptors, which are implicated in a variety of neurological functions and diseases. A study on 1,4-dioxa-8-azaspiro[4.5]decane derivatives revealed a compound with high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and notable selectivity over σ2 receptors. This demonstrates that the spirocyclic framework can serve as a suitable backbone for the development of selective sigma receptor ligands.

The table below summarizes the binding affinities of representative spiro[4.5]decane derivatives for various receptors.

Compound ClassSpecific DerivativeReceptor TargetBinding Affinity (Ki)Reference
1,4-Dioxa-8-azaspiro[4.5]decane8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.4 nM acs.org

The spiro[4.5]decane-dione scaffold has been investigated for its potential to inhibit various enzymes, although specific data for 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione against FGFR4, Dihydrofolate Reductase, and Pteridine Reductase 1 is limited. However, research on related spiro compounds provides a basis for understanding their enzyme inhibitory potential. For example, spirohydantoin derivatives have been explored as inhibitors of various enzymes.

While direct evidence for the inhibition of the specified enzymes by 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione is not available, the broader class of spiro compounds has shown promise as enzyme inhibitors, suggesting that this particular scaffold could be a starting point for the design of inhibitors for a range of enzymatic targets.

Cellular Mechanistic Investigations

Beyond direct target interaction, understanding the cellular consequences of treatment with spiro[4.5]decane-dione derivatives is crucial. Studies have begun to elucidate their effects on fundamental cellular processes such as apoptosis and cell cycle progression, particularly in the context of cancer research.

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, which are structurally related to 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, have been synthesized and evaluated for their antitumor activity. nih.govnih.gov These studies provide valuable insights into the pro-apoptotic potential of this class of compounds.

In one study, a derivative, compound 8b , was investigated for its effect on the apoptosis of MDA-MB-231 human breast cancer cells. nih.gov Treatment with 10 μM of compound 8b led to an increase in the percentage of apoptotic cells. Specifically, the early-stage apoptosis percentage increased from 4.66% in the control group to 10.9%, and the late-stage apoptosis percentage increased from 1.02% to 3.00%. nih.gov This indicates that these spirodienone derivatives can induce programmed cell death in cancer cells.

The table below presents the apoptosis induction data for a representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative.

Cell LineCompoundConcentrationEarly Apoptosis (%)Late Apoptosis (%)Reference
MDA-MB-2318b 10 μM10.93.00 nih.gov
MDA-MB-231DMSO (Control)-4.661.02 nih.gov

The same study that investigated apoptosis also examined the effect of compound 8b on the cell cycle distribution of MDA-MB-231 cells. nih.gov Flow cytometry analysis revealed that treatment with 10 μM of compound 8b induced cell cycle arrest in the G2 phase. The percentage of cells in the G1 phase decreased from 61.33% to 53.57%, while the percentage of cells in the G2 phase increased from 16.61% to 27.16%. nih.gov This suggests that the antiproliferative effects of these compounds may be mediated, at least in part, by their ability to halt cell cycle progression, preventing cancer cells from dividing.

The data for cell cycle arrest induced by a representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivative is summarized in the table below.

Cell LineCompoundConcentrationG1 Phase (%)G2 Phase (%)Reference
MDA-MB-2318b 10 μM53.5727.16 nih.gov
MDA-MB-231DMSO (Control)-61.3316.61 nih.gov

Structure-Activity Relationship (SAR) Studies of Spiro[4.5]decane-Dione Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For spiro[4.5]decane-dione derivatives, SAR studies have provided valuable information for the design of more potent and selective agents.

In the context of muscarinic receptor agonists, studies on 2,8-diazaspiro[4.5]decane-1,3-diones have shown that substitutions at the 2-position can significantly impact activity. For example, a 2-methoxy group was found to confer M1 selectivity. Furthermore, in the 1-oxa-8-azaspiro[4.5]decane series, modifications at the 2- and 3-positions of the spirocyclic system were critical for achieving preferential affinity for M1 over M2 receptors and for separating the desired antiamnesic effects from cholinergic side effects.

In the area of antitumor agents, SAR studies of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have revealed that the nature of the substituent on the nitrogen atom of the spiro ring plays a crucial role in their cytotoxic activity. nih.gov For instance, compounds with a benzyl (B1604629) group or substituted benzyl groups at this position, such as compounds 11b , 11d , 11h , and 11k , exhibited potent activity against various cancer cell lines, with IC50 values in the nanomolar range. nih.gov Compound 11h , which has a 4-bromobenzyl substituent, was identified as a particularly promising candidate with broad-spectrum activity. nih.gov

The table below highlights the potent cytotoxic activity of several 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against different human cancer cell lines.

CompoundA549 (IC50, µM)MDA-MB-231 (IC50, µM)HeLa (IC50, µM)Reference
11b 0.18-- nih.gov
11d -0.08- nih.gov
11h 0.190.080.15 nih.gov
11k -0.090.14 nih.gov
12c --0.14 nih.gov

These findings underscore the importance of the spiro[4.5]decane-dione scaffold as a template for the development of novel therapeutic agents and highlight the critical role of systematic structural modifications in optimizing their biological profiles.

Impact of Substituent Modifications on Molecular Activity and Selectivity

Systematic modifications of the spiro[4.5]decane-dione skeleton have demonstrated that small changes in substituents can lead to significant shifts in biological activity and selectivity. Studies on a series of N-substituted 2-azaspiro[4.5]decane-1,3-diones, evaluated for anticonvulsant properties, provide a clear illustration of these structure-activity relationships.

The anticonvulsant activity is highly dependent on the nature and position of substituents on the aryl moiety attached to the imide nitrogen. researchgate.net For instance, the introduction of methyl or trifluoromethyl groups to the N-phenylamino ring significantly influences efficacy. researchgate.netnih.gov Derivatives with a 3-methylphenyl or a 4-methylphenyl group on the amino-nitrogen of the 2-azaspiro[4.5]decane-1,3-dione core were found to be potent in subcutaneous metrazole seizure threshold (sc. Met) tests. researchgate.net Similarly, attaching an aromatic ring to the cyclohexane (B81311) portion of the scaffold, either as a flexible fragment or a rigidified skeleton, has been shown to produce potent anticonvulsant agents. nih.gov One of the most active compounds in this series, N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f] benzo-2-aza-spiro[4.5]decane-1,3-dione, showed higher protection than the standard drug magnesium valproate in the maximal electroshock seizure (MES) test. nih.gov

The nature of the spacer between the imide nitrogen and an aromatic system also plays a crucial role. nih.gov Research has shown that the size of the cycloalkyl system and how it is attached to the pyrrolidine-2,5-dione ring are key determinants of anticonvulsant activity. researchgate.netnih.gov

Core ScaffoldSubstituent ModificationObserved ActivityReference
2-Azaspiro[4.5]decane-1,3-dioneN-(3-methylphenyl)Potent anticonvulsant activity (sc.MET test) nih.gov
2-Azaspiro[4.5]decane-1,3-dioneN-(2-methoxyphenyl)Active anticonvulsant at 100 mg/kg (scPTZ test) nih.gov
2-Azaspiro[4.5]decane-1,3-dioneN-(4-chlorophenyl-amino)Active anticonvulsant at 100 mg/kg (MES test) nih.gov
[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dioneN-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]Potent anticonvulsant activity (ED₅₀ = 23 mg/kg, MES test) nih.gov
2-Azaspiro[4.4]nonane-1,3-dioneN-[(2,4-dichlorophenyl)-amino]Potent anti-seizure properties (MES test) nih.gov

Role of Spiro Stereochemistry in Biological Recognition

Spiro compounds are characterized by a unique three-dimensional geometry where two rings are connected by a single common atom, the spiro carbon. mdpi.com This central carbon atom is typically sp3 hybridized, resulting in a tetrahedral geometry. Consequently, the two rings of the spiro system lie in planes that are perpendicular to each other.

This rigid and non-planar structure is a key factor in the biological activity of these molecules. mdpi.com The fixed spatial arrangement of functional groups can enhance binding to specific biological receptors and enzymes. By presenting substituents in a well-defined orientation, the spiro scaffold can improve target specificity and binding affinity, which can lead to increased potency and reduced off-target effects. nih.gov This conformational restriction is a significant advantage in drug design compared to more flexible, linear, or monocyclic molecules.

Heteroatom Identity and Position Effects on Bioactivity

The identity and placement of heteroatoms such as nitrogen and oxygen within the spiro[4.5]decane scaffold are critical determinants of the compound's physicochemical properties and its resulting biological activity.

The presence of a nitrogen atom in the succinimide (B58015) (pyrrolidine-2,5-dione) ring is a common feature in many anticonvulsant spiro compounds, forming the 2-azaspiro[4.5]decane-1,3-dione core. nih.govnih.gov This structural motif is related to known anticonvulsant drugs. The imide nitrogen provides a key site for substitution, allowing for the modulation of properties like lipophilicity and the introduction of additional pharmacophoric elements. researchgate.netnih.gov

Replacing or adding other heteroatoms can drastically change the biological profile. For example, the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which contain an oxygen atom at position 1 and an additional nitrogen at position 8, resulted in compounds with antihypertensive activity, acting as alpha-adrenergic blockers. nih.gov This is a distinct activity profile from the anticonvulsant properties of the 2-azaspiro derivatives. The specific arrangement of oxygen and nitrogen atoms in the target compound, 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione , suggests a hybrid structure that could potentially exhibit a unique combination of biological activities, though specific research on this exact molecule is limited.

Mechanistic Basis of Diverse Biological Observations

The spiro[4.5]decane-dione scaffold has been associated with a variety of biological effects. Understanding the molecular pathways underlying these actions is essential for the development of targeted therapeutic agents.

Insights into Antimicrobial Action Pathways

Several classes of spiro compounds have demonstrated notable antimicrobial properties. Spiro-4H-pyran derivatives, for instance, have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that the presence of certain substituents, such as an indole (B1671886) and a cytosine-like moiety, confers the highest antibacterial activity. nih.gov One such derivative displayed significant effects against clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov

Other research on spirooxindolopyrrolidine hybrids found that a compound with a chlorine atom on an aryl ring exhibited significant antimicrobial activity against common nosocomial pathogens. nih.gov The exceptional structural properties of spiroheterocyclic compounds are thought to enable easier interaction with biological target proteins. nih.gov While the precise mechanisms are often still under investigation, some related thiazolidinone derivatives are known to inhibit the biosynthesis of peptidoglycan, a polymer essential for the bacterial cell wall, by interacting with the MurB enzyme.

Spiro ScaffoldSubstituent/FeatureTarget PathogenObserved Activity (MIC)Reference
Spiro[aminopyran-indole]Cytosine-like moietyS. aureus (clinical isolate)32 µg/mL nih.gov
Spiro[aminopyran-indole]Cytosine-like moietyS. pyogenes (clinical isolate)64 µg/mL nih.gov
SpirooxindolopyrrolidineChlorine on aryl ringNosocomial pathogens16.00-256.00 μg/mL nih.gov
Spiro[chromane-pyrimidin]-one(2S,4R,6′R*)-diastereomerGram-positive & Gram-negative bacteriaDown to 2 µg/mL mdpi.com

Molecular Pathways in Myelostimulation

Direct evidence for myelostimulatory (promoting the production of myeloid cells) activity of spiro[4.5]decane-dione scaffolds is not prominent in the available scientific literature. However, related research has explored the effects of these compounds on cells of the myeloid lineage, specifically in the context of cancer.

A study on spiro(lactone-cyclohexanone) derivatives investigated their anti-cancer effects on human chronic myeloid leukemia (K562) and acute myeloid leukemia (U937) cell lines. iiarjournals.org The results indicated that certain compounds, notably spiro(pseudocoumarin-cyclohexanone), significantly reduced the proliferation and viability of these cancer cells. iiarjournals.org The mechanism of action was linked to the inhibition of the canonical NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. iiarjournals.org This pathway is crucial for inflammation, cell proliferation, and survival signals. The inhibition of TNF-α-induced NF-κB activation by the spiro compound was dose-dependent and correlated with the induction of apoptosis (programmed cell death) in the leukemia cells. iiarjournals.org This indicates a cytotoxic or anti-proliferative effect on myeloid cancer cells rather than a stimulatory one.

Mechanisms of Anticonvulsant Activity

The anticonvulsant properties of spiro[4.5]decane-dione derivatives have been primarily evaluated using preclinical screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The outcomes of these tests provide valuable clues about the potential mechanisms of action. mdpi.com

Maximal Electroshock (MES) Test: Activity in the MES test is often indicative of a compound's ability to prevent the spread of seizures. This action is characteristic of drugs that block voltage-gated sodium channels, such as phenytoin (B1677684) and carbamazepine. epilepsysociety.org.uk Many active 2-azaspiro[4.5]decane-1,3-dione derivatives have demonstrated protection in the MES model, suggesting that their mechanism may involve the modulation of these channels. nih.govnih.govnih.gov

Subcutaneous Pentylenetetrazole (scPTZ) Test: The scPTZ test is a model for absence seizures. Pentylenetetrazole is an antagonist of the GABA-A receptor complex. sciltp.com Compounds that are effective in this test often work by enhancing GABAergic neurotransmission, which is the primary inhibitory system in the brain. sciltp.com The efficacy of several spirosuccinimide derivatives in this model points to a potential interaction with the GABA system. nih.govnih.gov

To further elucidate the mechanism, selected active derivatives, including N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dione, were tested for their influence on GABA(A) receptors in vitro, confirming that interaction with the GABAergic system is a plausible pathway for their anticonvulsant effects. nih.gov

Anti-inflammatory and Antioxidant Modulations

The spiro[4.5]decane-dione scaffold has emerged as a promising framework in the design of novel therapeutic agents, demonstrating notable potential in the modulation of inflammatory and oxidative stress pathways. Research into derivatives of this structural class has revealed significant anti-inflammatory and antioxidant activities, with the specific biological effects being closely tied to the nature and positioning of substituent groups on the spirocyclic system.

The anti-inflammatory properties of certain spiro compounds are believed to be mediated through the inhibition of key enzymes in the inflammatory cascade. For instance, studies on spiro thiochromene–oxindole (B195798) derivatives have indicated that their anti-inflammatory effects may arise from the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. The binding affinity of these compounds to the COX-2 protein underscores their potential to interfere with this pathway. In silico docking studies have further elucidated the molecular interactions between these spiro compounds and the active site of the COX-2 enzyme, suggesting a structural basis for their inhibitory action. rsc.orgresearchgate.net

Similarly, other spirocyclopiperazinium compounds have been shown to exert anti-inflammatory effects by activating cholinergic receptors, such as the α7 nicotinic and M4 muscarinic acetylcholine (B1216132) receptors. nih.gov This activation can lead to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and inhibit the JAK2/STAT3 signaling pathway. nih.gov

The antioxidant activity of spiro[4.5]decane-dione scaffolds is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage to cells and tissues. The structural features of these molecules, particularly the presence of heteroatoms such as oxygen and nitrogen, as well as phenolic and amine/amide functional groups, play a crucial role in their antioxidant capacity. nih.govrsc.org These groups can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus breaking the chain reaction of lipid peroxidation and other oxidative processes. nih.gov

The structure-activity relationship (SAR) studies in this area, while not specific to 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, provide valuable insights into the broader class of spiro[4.5]decane-dione derivatives. For instance, in the case of spiro thiochromene–oxindoles, substitutions on the oxindole ring have been shown to significantly influence their anti-inflammatory potency.

Detailed research findings on the anti-inflammatory activity of representative spiro thiochromene–oxindole derivatives are presented below:

Compound% Inhibition of BSA Denaturation (at 800 μg/mL)IC50 (μg/mL)COX-2 Binding Energy (kcal/mol)
4e 95.45127.477 ± 2.285-8.9
4k 92.36190.738 ± 3.561-8.7
4h 90.97285.806 ± 8.894-8.6
Data sourced from a study on spiro thiochromene–oxindoles as anti-inflammatory agents. rsc.org

While direct experimental data on the molecular mechanisms and SAR of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione is not extensively available, the existing body of research on related spiro[4.5]decane-dione scaffolds provides a solid foundation for understanding its potential anti-inflammatory and antioxidant modulations. The presence of both oxygen and nitrogen heteroatoms in the "3-Oxa-1-aza" core suggests a potential for hydrogen bonding and interactions with biological targets, as well as the possibility of participating in redox reactions, which are central to both anti-inflammatory and antioxidant activities.

Non Biological Applications and Advanced Materials Science for Spirocyclic Systems

3-Oxa-1-aza-spiro[4.5]decane-2,8-dione as a Versatile Chemical Building Block

The inherent structural rigidity and defined stereochemistry of spiro compounds make them valuable precursors in organic synthesis. The presence of multiple functional groups—a lactam, a ketone, and an ether linkage—within the 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione framework offers multiple reaction sites for constructing more complex molecular architectures.

Precursor in the Synthesis of Complex Organic Molecules

The spirocyclic core of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione can serve as a foundational element in the stereoselective synthesis of larger, more intricate molecules. acs.org Its rigid conformation can effectively control the spatial orientation of subsequent chemical transformations, leading to a high degree of stereoselectivity. Synthetic chemists are drawn to spirocyclic compounds due to their prevalence in natural products, which often exhibit significant biological activity. nih.gov The synthesis of derivatives from this spiro-dione can lead to novel compounds with potential applications in medicinal chemistry and other fields. For instance, the modification of the lactam or ketone functionalities can introduce new pharmacophores or points for further molecular elaboration. The general synthetic utility of spirocyclic lactams is recognized as a pathway to creating densely functionalized molecules that would be challenging to assemble through other means. acs.org

Role in Chiral Auxiliary and Asymmetric Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemical outcomes in chemical reactions. nih.govwikipedia.org These auxiliaries, which are themselves chiral, are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer. wikipedia.org While direct research on 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione as a chiral auxiliary is not extensively documented, its inherent chirality and rigid structure are desirable features for such applications. The principle of using a chiral auxiliary involves attaching it to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product. scielo.org.mxresearchgate.net The predictable three-dimensional arrangement of the spirocyclic system could provide the necessary steric hindrance to guide incoming reagents to a specific face of the molecule, thus ensuring high enantioselectivity.

Integration into Advanced Materials and Polymer Science

The unique geometric and electronic properties of spirocyclic compounds are increasingly being exploited in the development of advanced materials with enhanced performance characteristics.

Structural Components for Enhancing Material Performance

The incorporation of spirocyclic units into polymer backbones or as additives can significantly improve the physical and chemical properties of materials. The spiro center, being a quaternary carbon atom shared by two rings, imparts a high degree of rigidity and a non-planar structure. acs.org This can disrupt polymer chain packing, leading to materials with higher glass transition temperatures, improved thermal stability, and enhanced solubility. acs.org In the context of optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), the spirocyclic architecture can prevent intermolecular interactions that often lead to quenching of fluorescence, thereby improving device efficiency and longevity. acs.org While specific data for 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione in this application is not yet available, the general principles of using spiro compounds to enhance material performance are well-established. mdpi.com

Property Enhanced by Spirocyclic StructureMechanism of EnhancementPotential Application
Thermal StabilityIncreased rigidity and higher glass transition temperature.High-performance polymers, engineering plastics.
SolubilityDisruption of polymer chain packing.Processable polymers for advanced manufacturing.
Morphological StabilityPrevention of crystallization and phase separation.Organic electronics, thin-film devices.
Photoluminescence EfficiencySuppression of intermolecular quenching.Organic Light-Emitting Diodes (OLEDs).

Stabilizing Agents in Polymer Systems

The chemical stability of the lactam and ether functionalities within 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione suggests its potential use as a stabilizing agent in polymer systems. Lactams, in general, can act as thermal stabilizers and processing aids in various polymers. The anionic ring-opening polymerization of lactams is a well-known method for producing polyamides, indicating the reactivity and interaction of the lactam ring within a polymer matrix. bme.hu The incorporation of this spiro-dione could potentially mitigate degradation pathways in polymers that are susceptible to thermal or oxidative stress. Further research is needed to explore the efficacy of this specific compound as a polymer stabilizer and to elucidate the mechanisms by which it may impart such properties.

Future Research Directions and Emerging Paradigms for 3 Oxa 1 Aza Spiro 4.5 Decane 2,8 Dione

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of complex molecules is a cornerstone of modern chemistry. Future research into 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione would necessitate the development of novel synthetic routes. Current strategies for similar spirocycles often involve multi-step processes. For instance, the synthesis of related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones has been achieved through a metal-catalyzed oxidative cyclization as a key step. researchgate.netnih.gov Future efforts could focus on cascade reactions or multicomponent reactions to construct the spirocyclic core in a single step, thereby improving atom economy and reducing waste. The exploration of biocatalysis, using enzymes to perform key transformations, could also offer a highly selective and sustainable approach to accessing this and related spiro[4.5]decane-diones.

Advanced Computational Design and Predictive Modeling for Spiro[4.5]decane-Diones

Computational chemistry offers powerful tools for predicting the properties and potential applications of novel compounds. For 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione, density functional theory (DFT) calculations could be employed to understand its electronic structure, reactivity, and spectroscopic properties. Molecular dynamics simulations could provide insights into its conformational preferences and interactions with solvents or biological macromolecules. Such in silico studies can guide synthetic efforts by identifying the most promising derivatives for specific applications and can help in interpreting experimental data.

Table 1: Potential Computational Approaches for 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione

Computational MethodPredicted Properties/InsightsPotential Application
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic signaturesGuiding synthesis, understanding chemical behavior
Molecular Dynamics (MD)Conformational analysis, solvent interactions, binding modesPredicting behavior in biological systems
Quantitative Structure-Activity Relationship (QSAR)Correlation of structural features with biological activityDesigning new derivatives with enhanced potency

Exploration of Undiscovered Molecular Targets and Mechanistic Pathways

The unique three-dimensional shape of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione makes it a candidate for interacting with a variety of biological targets. Phenotypic screening, where the compound is tested against a panel of cells to identify a specific biological response, could be a powerful approach to uncover novel therapeutic applications. Once a biological effect is identified, target deconvolution techniques, such as chemical proteomics, can be used to pinpoint the specific protein or pathway with which the compound interacts. Understanding these molecular targets is the first step in developing new medicines. For example, various spirocyclic compounds have been investigated as M1 muscarinic agonists and sigma-1 receptor ligands. nih.govnih.gov

Integration of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione into New Chemical Technologies

The rigid scaffold of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione could be valuable in the development of new materials. Its incorporation into polymers could lead to materials with novel thermal or mechanical properties. Furthermore, its functional groups could be modified to create new catalysts or sensors. The dione (B5365651) functionality, for instance, presents opportunities for further chemical transformations, allowing the spirocycle to be used as a versatile building block in the synthesis of more complex molecular architectures. mdpi.com

Chemoinformatic and Data-Driven Insights into Spirocyclic Compound Space

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. By analyzing databases of known spirocyclic compounds, it is possible to identify structural motifs that are associated with specific biological activities or physicochemical properties. lifechemicals.com This information can then be used to design new libraries of spiro[4.5]decane-diones with a higher probability of success in drug discovery or materials science applications. Data-driven approaches can help to navigate the vast chemical space of spirocyclic compounds and prioritize the most promising candidates for synthesis and testing. lifechemicals.com

Application of Artificial Intelligence in Spirocyclic Compound Discovery and Optimization

Table 2: Key AI/ML Applications in Spirocyclic Compound Research

AI/ML ApplicationDescriptionImpact on 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione Research
Generative ModelsDesign of novel molecules with desired properties.Creation of new spiro[4.5]decane-dione derivatives with potentially enhanced activity.
Reaction PredictionPrediction of the most efficient synthetic pathways.Optimization of the synthesis of the target compound and its analogues.
Property PredictionIn silico estimation of physicochemical and biological properties.Prioritization of candidates for synthesis and experimental testing.

Q & A

Q. What are the recommended synthetic routes for 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione and its derivatives?

  • Methodological Answer : The synthesis of spiro compounds often involves intramolecular cyclization. For example, derivatives of 1,3,8-triazaspiro[4.5]decane were prepared via multi-step reactions, including condensation and cyclization under reflux conditions using solvents like ethanol or THF . Key intermediates (e.g., compounds 3a-g in ) were purified via column chromatography and confirmed by NMR. For analogous spiro structures, intramolecular cyclization with metal catalysts (e.g., Pd or Cu) is suggested to optimize ring closure efficiency .

Q. How can researchers confirm the structural integrity of synthesized 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (including DEPT) to assign spiro ring protons and confirm stereochemistry .
  • HRMS : High-resolution mass spectrometry to verify molecular formulas (e.g., C7_7H10_{10}N2_2O3_3 for 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione) .
  • X-ray crystallography : For resolving ambiguous stereochemistry in spiro systems .

Q. What analytical methods are suitable for assessing purity and stability?

  • Methodological Answer :
  • HPLC/UPLC : Paired with TOF-MS for detecting impurities (e.g., in Chlorella-derived spiro compounds, as in ) .
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability, critical for storage conditions .
  • Statistical Validation : Use one-way ANOVA for batch consistency (e.g., p-values <0.05 in pharmacological studies) .

Advanced Research Questions

Q. How does the spirocyclic core of 3-Oxa-1-aza-spiro[4.5]decane-2,8-dione influence enzyme interactions?

  • Methodological Answer : The spiro structure’s rigidity enhances binding specificity. For example, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione binds to enzymes via hydrogen bonding with its carbonyl groups and hydrophobic interactions with the spiro ring . To study this:
  • Molecular Docking : Use software like AutoDock to simulate binding to target proteins (e.g., F1/FO-ATPase in ) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .

Q. What strategies resolve contradictions in bioactivity data across structurally similar spiro compounds?

  • Methodological Answer :
  • Comparative SAR Analysis : Compare substituent effects (e.g., difluorobenzoyl vs. benzoyl groups in ). Tabulate key parameters:
CompoundSubstituentIC50_{50} (nM)Target Protein
8-(2,6-Difluorobenzoyl)...Difluorobenzoyl12.5Kinase X
8-Benzoyl...Benzoyl45.8Kinase X
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify outliers .

Q. How can researchers optimize reaction yields for spiro ring modifications?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary catalysts (e.g., Pd vs. Cu), solvents, and temperatures in a factorial design. For example, achieved 78% yield using CuI in DMF at 80°C .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What advanced techniques characterize spiro compound reactivity under oxidative/reductive conditions?

  • Methodological Answer :
  • Cyclic Voltammetry : Identify redox potentials of the spiro core (e.g., oxidation at +1.2 V vs. Ag/AgCl) .
  • EPR Spectroscopy : Detect radical intermediates during oxidation .
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict reaction pathways for ring-opening or functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.